N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazothiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a cyclohexylcarboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways .
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCGNRPSGDIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Similar compounds have been found to have antimycobacterial properties.
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial, antifungal, and antitumor properties.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been designed with in silico admet prediction, which helps to predict these properties.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds in various environments is an important consideration in their design.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is not well-defined. It is known that the compound has significant activity against Mycobacterium tuberculosis, suggesting that it may interact with biomolecules involved in the life cycle of this bacterium.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature.
Biological Activity
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉N₃O₄S
- Molecular Weight : 303.29 g/mol
- CAS Number : 1131580-31-8
The compound is characterized by its imidazo-thiazole core structure, which is known to exhibit various biological activities including anticancer and anti-inflammatory properties.
Anticancer Activity
This compound has shown promising anticancer activity in several studies:
- Mechanism of Action : The compound has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer effects as it prevents cancer cells from dividing and proliferating .
- In Vitro Studies : In various cancer cell lines such as NCI-H23 (lung cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer), the compound exhibited IC₅₀ values in the low micromolar range (0.08–12.07 μM), indicating potent cytotoxic activity .
Anti-inflammatory Properties
The compound also demonstrates significant anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, with an IC₅₀ value of 0.283 mM . This suggests its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo-thiazole structure can significantly impact its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Cyclohexyl group | Enhances lipophilicity and cellular uptake |
| Nitro group | Contributes to increased potency against cancer cell lines |
| Methyl group | May influence the compound's interaction with biological targets |
Case Studies
- Study on Tubulin Inhibition :
- Anti-inflammatory Mechanism Investigation :
Pharmacokinetics and Toxicity
While the biological activity is promising, understanding the pharmacokinetic profile is essential for drug development:
- Absorption and Distribution : The compound shows good gastrointestinal absorption and moderate bioactivity scores, suggesting a favorable profile for oral administration .
- Toxicity Profile : Preliminary studies indicate a low ulcerative risk associated with thiazole derivatives, making them safer alternatives compared to traditional anti-inflammatory drugs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, including N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Example A | Antibacterial | Staphylococcus aureus | 32 |
| Example B | Antifungal | Candida albicans | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has demonstrated significant antiproliferative activity against various cancer cell lines.
- Case Studies :
- A study highlighted the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma cells, with IC values in the low micromolar range .
- Another research explored the effects on human breast adenocarcinoma cells (MCF7), showing promising results in inhibiting cell proliferation .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 | 5.0 | Apoptosis induction |
| L1210 | 4.2 | Cell cycle arrest |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclohexyl group in the target compound increases molecular weight (~449.52) compared to smaller amide substituents (e.g., pyridinylmethyl in ). This may enhance lipid solubility but reduce aqueous solubility. Nitro Group Position: The 3-nitrophenyl substituent in the target compound vs. Trifluoromethyl Group: The compound in incorporates a CF₃ group, which significantly elevates metabolic stability and logP compared to methyl-substituted analogs .
logP and Drug-Likeness: The target compound and its 4-acetamidophenyl analog (logP ~3.45) exhibit moderate lipophilicity, aligning with optimal ranges for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
